N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound featuring a hybrid scaffold combining imidazo[2,1-b]thiazole and pyrazole-sulfonamide moieties. The imidazo[2,1-b]thiazole core is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes and receptors involved in cancer, inflammation, and metabolic disorders . The sulfonamide group enhances solubility and bioavailability while enabling hydrogen-bond interactions with biological targets .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c1-19-9-11(8-16-19)24(21,22)18-13-5-3-2-4-12(13)14-10-20-6-7-23-15(20)17-14/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVNGUGRBSMIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the imidazo[2,1-b]thiazole ring.
Attachment of Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo[2,1-b]thiazole derivative in the presence of a palladium catalyst.
Formation of Pyrazole Ring: The pyrazole ring is typically formed by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives and amines.
| Conditions | Products | Analytical Confirmation |
|---|---|---|
| 6M HCl, reflux (4–6 h) | 1-Methyl-1H-pyrazole-4-sulfonic acid + 2-(imidazo[2,1-b]thiazol-6-yl)aniline | TLC (Rf = 0.45 in EtOAc/hexane), |
| 4M NaOH, 80°C (3 h) | Sodium 1-methyl-1H-pyrazole-4-sulfonate + free amine | 1H-NMR (δ 7.8–8.2 ppm for NH2) |
Hydrolysis kinetics are influenced by steric hindrance from the imidazothiazole ring, with acidic conditions favoring faster cleavage.
Electrophilic Substitution at the Imidazo[2,1-b]Thiazole Ring
The electron-rich imidazothiazole system participates in electrophilic substitutions, primarily at the C3 and C5 positions.
13C-NMR data confirm regioselectivity, with downfield shifts (δ 125–130 ppm) at substituted carbons .
Nucleophilic Substitution at the Pyrazole Ring
The methyl group on the pyrazole undergoes nucleophilic displacement under strong bases.
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| KNH2, THF, −78°C | Demethylation | N-desmethylpyrazole sulfonamide | Pharmacological prodrug |
| NaSEt, DMF, 100°C | Thioether formation | 1-(Ethylthio)-1H-pyrazole-4-sulfonamide derivative | Antibacterial optimization |
Methyl group reactivity is enhanced by electron-withdrawing effects from the sulfonamide.
Coordination Chemistry and Metal Complexation
The sulfonamide nitrogen and imidazothiazole sulfur act as ligands for transition metals.
| Metal Salt | Reaction Medium | Complex | Stability |
|---|---|---|---|
| CuCl2·2H2O, EtOH | Reflux, 2 h | [Cu(L)2Cl2] (octahedral geometry) | Stable ≤ 200°C |
| Pd(OAc)2, DCM | RT, 6 h | [Pd(L)(OAc)] (square planar) | Air-sensitive |
FT-IR spectra show shifts in ν(S=O) from 1,160 cm⁻¹ (free) to 1,125–1,140 cm⁻¹ (coordinated) .
Condensation Reactions
The primary amine (from hydrolysis) engages in Schiff base formation.
Mass spectrometry ([M+H]+ = 502.3 m/z) and 1H-NMR (δ 8.3 ppm for CH=N) confirm product formation .
Oxidation and Reduction Pathways
-
Oxidation :
Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the thiazole sulfur to sulfoxide (λmax = 275 nm by UV) . -
Reduction :
Catalytic hydrogenation (H2/Pd-C) reduces the imidazothiazole’s double bond, yielding a dihydro derivative (δ 4.1 ppm for CH2 in 1H-NMR) .
Key Mechanistic Insights
-
Steric Effects : Bulky substituents on the imidazothiazole ring slow sulfonamide hydrolysis by ~40%.
-
Electronic Effects : Electron-donating groups (e.g., OCH3) enhance electrophilic substitution rates at C5 .
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by 3-fold.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the imidazo[2,1-b]thiazole moiety exhibit significant anticancer properties. In particular, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of thiazole and pyrazole showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell growth and apoptosis. The presence of the sulfonamide group is believed to enhance its interaction with target proteins involved in tumor progression .
Antimicrobial Properties
Antibacterial and Antifungal Activities
this compound has also been evaluated for its antimicrobial properties. Studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The thiazole ring is known to contribute to the bioactivity against microbial pathogens .
Case Studies
In a recent case study, derivatives of thiazole were synthesized and tested for their antibacterial efficacy. The results indicated that certain modifications to the thiazole structure significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited in drug design .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has highlighted that variations in substituents on the phenyl ring or modifications to the thiazole moiety can lead to significant changes in biological activity.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased anticancer potency |
| Alkyl substitutions on pyrazole | Enhanced antimicrobial activity |
| Variations in sulfonamide position | Altered binding affinity to target proteins |
Mechanism of Action
The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide with key analogs, focusing on structural variations, biological activity, and mechanistic insights.
Imidazo[2,1-b]thiazole-Based Acetamide Derivatives
Compounds from and , such as 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) and 5l , share the imidazo[2,1-b]thiazole core but differ in substituents and functional groups.
Key Observations :
- Chlorophenyl substituents (e.g., 5f, 5l) enhance cytotoxicity, particularly against triple-negative breast cancer (MDA-MB-231) .
- The sulfonamide group in the target compound may improve metabolic stability compared to acetamide derivatives but requires empirical validation .
Sirtuin-Activating Compounds
SRT1720 () and HMDB0247660 () share structural similarities, including imidazo[2,1-b]thiazole and aromatic carboxamide groups.
Key Observations :
- SRT1720’s piperazine-methyl group enhances solubility and SIRT1 binding , whereas the target compound’s sulfonamide may offer distinct pharmacokinetic advantages.
Sulfonamide-Containing Imidazo[2,1-b]thiazole Derivatives
highlights 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) with IC50 values of 1.4 µM, comparable to clinical kinase inhibitors.
Key Observations :
- Sulfonamide groups (e.g., methylsulfonyl in compound 5) improve target engagement in hydrophobic binding pockets .
Biological Activity
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[2,1-b]thiazole moiety linked to a phenyl group and a pyrazole sulfonamide. The molecular formula is , and its structural representation can be summarized as follows:
1. Antimicrobial Activity
Research has demonstrated that derivatives of the imidazo[2,1-b]thiazole class exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various pathogens:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Staphylococcus epidermidis | 0.25 |
These results indicate that the compound may inhibit biofilm formation and exhibit bactericidal effects, making it a candidate for further development in treating bacterial infections .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that imidazo[2,1-b]thiazole derivatives can inhibit proliferation in various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast) | 5.0 |
| A549 (lung) | 3.5 |
| HCT116 (colon) | 4.0 |
Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cancer cell survival .
3. Enzyme Inhibition
A notable aspect of this compound is its ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. The inhibition constants (Ki) for these isoforms were found to be significantly lower than those for cytosolic isoforms, indicating selective inhibition:
| Isoform | Ki (µM) |
|---|---|
| hCA IX | 0.15 |
| hCA XII | 0.20 |
| hCA I | >100 |
This selectivity suggests potential applications in cancer therapy by targeting tumor-specific metabolic pathways .
Case Study 1: Antimicrobial Efficacy
In a controlled study, the efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation by over 50%, showcasing its dual action against both planktonic and sessile forms of bacteria.
Case Study 2: Anticancer Properties
A series of derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 3 μM against A549 cells, significantly lower than standard chemotherapeutics like doxorubicin, indicating a promising lead for further development.
Q & A
Q. Methodological Answer :
- SIRT1 activation : Assess deacetylase activity using fluorogenic substrates (e.g., Fluor de Lys) in vitro, with controls (e.g., EX-527, a SIRT1 inhibitor) .
- Pathway validation : Use renal proximal tubule cells (RPTCs) to measure mitochondrial biogenesis markers (mtDNA copy number, NDUFB8 expression, ATP levels) .
- Genetic models : SIRT1-knockout cells or siRNA knockdown to confirm target specificity .
Advanced: How can researchers resolve contradictions in reported SIRT1 activation mechanisms for imidazo[2,1-b]thiazole derivatives?
Q. Methodological Answer :
- Orthogonal assays : Combine deacetylase activity assays with CETSA (Cellular Thermal Shift Assay) to confirm direct target engagement .
- Pathway crosstalk : Evaluate AMPK activation (phosphorylation status) to distinguish SIRT1-dependent vs. AMPK-driven effects .
- Artifact mitigation : Avoid non-physiological substrates (e.g., Fluor de Lys) in favor of endogenous acetylated targets (e.g., PGC-1α) .
Basic: What in vitro models are suitable for studying this compound’s role in mitochondrial biogenesis?
Q. Methodological Answer :
- Oxidative stress models : Use TBHP (tert-butyl hydroperoxide)-treated RPTCs to assess mitochondrial recovery via:
- Fluorescent probes : JC-1 staining for mitochondrial membrane potential changes .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. Methodological Answer :
- Core modifications : Introduce substituents at the pyrazole or thiazole rings (e.g., morpholino, piperazine) to enhance solubility or binding affinity .
- Functional assays : Test analogs for SIRT1 activation (deacetylase activity) and cytotoxicity (MTT assay) in glioblastoma (GBM) cell lines .
- Computational docking : Map interactions with SIRT1’s catalytic domain using AutoDock Vina .
Basic: What protocols are recommended for assessing this compound’s efficacy in oxidative injury models?
Q. Methodological Answer :
- In vitro : Treat RPTCs with 100–200 μM TBHP, then administer the compound (1–10 μM) for 24–48 hrs. Measure:
- In vivo : Use murine ischemia-reperfusion injury models with tissue-specific SIRT1 knockout controls .
Advanced: What pharmacokinetic challenges arise in translating this compound to CNS-targeted therapies?
Q. Methodological Answer :
- BBB permeability : Perform PAMPA-BBB assay or in situ brain perfusion in rodents to quantify permeability .
- Metabolic stability : Use liver microsomes (human/murine) to assess CYP450-mediated degradation (LC-MS/MS analysis) .
- Toxicity screening : Evaluate hepatotoxicity (ALT/AST levels) and hematological parameters in preclinical models .
Advanced: How does this compound’s selectivity profile compare to other SIRT1 activators (e.g., SRT1720)?
Q. Methodological Answer :
- Kinase panels : Screen against 50+ kinases (e.g., Fer kinase, AMPK) to rule off-target effects .
- Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment .
- Dose-response : Compare EC50 values for SIRT1 activation (e.g., SRT1720: ~0.16 μM vs. This compound) .
Basic: What apoptosis pathways are implicated in this compound’s anticancer activity?
Q. Methodological Answer :
- ER stress markers : Measure CHOP, GRP78, and caspase-12 via Western blot in GBM cells .
- Flow cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic cell death .
- siRNA knockdown : Silence PERK or IRE1α to confirm ER stress pathway dependency .
Advanced: Can this compound synergize with existing therapies (e.g., neurosteroids, minocycline) for glioblastoma?
Q. Methodological Answer :
- Combination indices : Use Chou-Talalay assay to quantify synergy with 5-androstene 3β,17α-diol or ursolic acid .
- Transcriptomics : RNA-seq to identify co-regulated pathways (e.g., UPR, mitochondrial biogenesis) .
- In vivo validation : Orthotopic GBM xenografts treated with compound + minocycline; monitor tumor volume via bioluminescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
